molecular formula C13H18FN B5703031 1-[(4-Fluorophenyl)methyl]azepane

1-[(4-Fluorophenyl)methyl]azepane

Cat. No.: B5703031
M. Wt: 207.29 g/mol
InChI Key: WJCIGWVWAMPOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorophenyl)methyl]azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted at the 1-position with a (4-fluorophenyl)methyl group. Azepane derivatives are frequently utilized in medicinal chemistry and materials science due to their conformational flexibility and ability to modulate pharmacokinetic properties such as lipophilicity and metabolic stability . The (4-fluorophenyl)methyl substituent is a common pharmacophore in bioactive molecules, often enhancing binding affinity and selectivity toward biological targets .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c14-13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15/h5-8H,1-4,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCIGWVWAMPOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]azepane typically involves the cyclization of linear precursors. One common method includes the reaction of 4-fluorobenzylamine with a suitable azepane precursor under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the azepane ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization. Techniques such as ring-closing metathesis and hydrogenolysis are often employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepane oxides, while substitution reactions can introduce various functional groups onto the azepane ring .

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]azepane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological systems and interactions due to its structural similarity to natural products.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]azepane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(a) 3-(4-Fluorophenyl)azepane

  • Structure : The 4-fluorophenyl group is directly attached to the azepane ring at the 3-position, contrasting with the benzyl-type substitution in the target compound.
  • Implications : Direct attachment reduces steric bulk but may limit rotational freedom compared to the methylene-bridged substituent in 1-[(4-Fluorophenyl)methyl]azepane. This positional difference could influence receptor interactions and solubility .

(b) 1-(1-Benzo[b]thiophen-2-yl-cyclohexyl)-azepane

  • Structure : Features a benzo[b]thiophen-cyclohexyl moiety attached to the azepane core.
  • Implications : The bulky aromatic substituent may enhance hydrophobic interactions but reduce aqueous solubility. This highlights how varying substituents on azepane can tailor molecular properties for specific applications (e.g., CNS-targeting drugs) .

Compounds with (4-Fluorophenyl)methyl Substituents

(a) FUB-PB-22 (Quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate)

  • Structure : Shares the (4-fluorophenyl)methyl group but incorporates it into an indole-carboxylate scaffold.
  • Implications: The indole-quinoline framework in FUB-PB-22 is associated with synthetic cannabinoid activity, suggesting that the target compound’s simpler structure may lack such pronounced receptor affinity but offer a more modular synthetic intermediate .

(b) Epoxiconazole

  • Structure : Contains a 4-fluorophenyl group within an epoxide-triazole fungicide.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight LogP Core Structure Key Substituent Reference
This compound C₁₂H₁₆FN 193.26 N/A Azepane (4-Fluorophenyl)methyl -
3-(4-Fluorophenyl)azepane C₁₁H₁₄FN 179.24 N/A Azepane 4-Fluorophenyl (position 3)
FUB-PB-22 C₂₅H₁₈FN₃O₂ 427.43 N/A Indole (4-Fluorophenyl)methyl
2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone C₂₀H₂₂BrNO 372.30 5.187 Azepane 4-Bromophenyl, phenylethanone
1-[(1H-Pyrrol-2-yl)methyl]azepane C₁₁H₁₈N₂ 178.27 N/A Azepane Pyrrolyl methyl

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(4-Fluorophenyl)methyl]azepane, and what reaction conditions are critical for optimal yield?

  • Methodological Answer : The synthesis typically involves alkylation or coupling reactions between 4-fluorobenzyl halides and azepane derivatives. Key steps include:

  • Base selection : Triethylamine or sodium hydride is used to deprotonate azepane, facilitating nucleophilic substitution .
  • Solvent optimization : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
  • Temperature control : Reactions are conducted at 0–25°C to minimize side products .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is standard .
    • Data Table :
ReagentRoleTypical ConditionsYield Range
4-Fluorobenzyl bromideElectrophile0°C, THF, 12h60-75%
AzepaneNucleophileNaH, DMF, 25°C, 6h70-85%

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Identifies aromatic protons (δ 7.2–7.4 ppm) and azepane methylene groups (δ 1.4–2.8 ppm) .
  • ¹³C NMR : Confirms the fluorophenyl (C-F, δ 162 ppm) and azepane carbons (δ 25–50 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 234.16 g/mol) .
  • IR Spectroscopy : Detects C-F stretching (1090–1120 cm⁻¹) and N-H bending (if present) .

Q. What are the primary biological targets of this compound, and how are binding assays designed?

  • Methodological Answer :

  • Targets : The compound interacts with serotonin (5-HT) receptors and dopamine transporters due to structural similarities to psychoactive derivatives .
  • Assay Design :
  • Radioligand binding : Use [³H]paroxetine for serotonin transporter (SERT) affinity studies .
  • Functional assays : Measure cAMP inhibition in HEK-293 cells expressing 5-HT₁A receptors .
  • Controls : Include known agonists/antagonists (e.g., fluoxetine) for baseline comparison .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved while minimizing byproduct formation?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving yield by 15–20% .
  • Catalyst optimization : Transition metals (e.g., Pd/C) enhance coupling efficiency in halogenated intermediates .
  • Byproduct mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted halides .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare datasets across studies using standardized IC₅₀ values and cell lines (e.g., SH-SY5Y for neuroactivity) .
  • Structural analogs : Test derivatives with modified azepane ring sizes or fluorophenyl substituents to isolate structure-activity relationships (SAR) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile divergent experimental results .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in pharmacological formulations?

  • Methodological Answer :

  • Accelerated stability studies :
  • pH variation : Test solubility and degradation in buffers (pH 3–9) using HPLC monitoring .
  • Thermal stress : Store samples at 40°C/75% RH for 4 weeks to simulate long-term stability .
  • Data Table :
ConditionDegradation ProductsStability (Half-Life)
pH 7.4, 25°CNone detected>6 months
pH 2.0, 40°CFluorobenzoic acid3 weeks

Q. What experimental approaches validate the pharmacokinetic (PK) properties of this compound in vivo?

  • Methodological Answer :

  • ADME profiling :
  • Absorption : Caco-2 cell monolayers assess intestinal permeability .
  • Metabolism : Liver microsome assays identify cytochrome P450 isoforms (e.g., CYP2D6) involved in oxidation .
  • In vivo PK : Administer orally to rodents; collect plasma for LC-MS/MS analysis to calculate AUC, Cₘₐₓ, and t₁/₂ .

Comparative Analysis

Q. How does the bioactivity of this compound compare to its piperidine and morpholine analogs?

  • Methodological Answer :

  • Receptor affinity : Azepane’s seven-membered ring enhances conformational flexibility, improving 5-HT receptor binding vs. six-membered piperidine .
  • Solubility : Morpholine analogs show higher aqueous solubility but reduced blood-brain barrier penetration .
  • Data Table :
Compound5-HT₁A Kᵢ (nM)LogPSolubility (mg/mL)
This compound12.32.80.45
Piperidine analog28.73.10.22
Morpholine analog45.61.91.10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.